
Preclamol hydrochloride
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Preclamol hydrochloride can be synthesized through a series of chemical reactions. One notable method involves the enantioselective synthesis of (S)-preclamol via asymmetric catalytic Negishi cross-coupling reaction. This process includes cobalt-catalyzed asymmetric catalytic cross-coupling of α-bromo ester with arylzinc and the reduction of chiral ester to diol with a tertiary carbon atom .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is typically produced in research laboratories for scientific studies and pharmaceutical applications .
Analyse Chemischer Reaktionen
Enantiomer-Specific Reactivity
Preclamol’s (-)-enantiomer exhibits distinct receptor interactions compared to (+)-3-PPP:
This stereoselectivity arises from the spatial orientation of the hydroxyl and propyl groups, critical for receptor binding .
In Vitro Dopaminergic Activity
Parameter | Value | Significance |
---|---|---|
EC₅₀ (DOPA accumulation) | 1.0 µM | Indicates autoreceptor agonism |
Comparison to Quinpirole | 6.7x less potent (EC₅₀ = 0.15 µM for quinpirole) | Highlights partial agonism |
Metabolic Stability
-
Half-life : 2–2.5 hours (intramuscular administration in humans)
-
Key metabolic pathways : Likely hepatic oxidation (CYP450) and glucuronidation, though specific metabolites are not reported in available data .
Pharmacodynamic Interactions
-
With Apomorphine : Preclamol showed milder antiakinetic effects but reduced dyskinesia versus apomorphine in Parkinson’s patients .
-
Dose-dependent growth hormone (GH) release : Linear GH elevation up to 30 mg doses, plateauing thereafter .
Stability Considerations
-
Salt form : Enhances aqueous solubility and stability compared to the free base .
-
Decomposition : Likely under strong basic conditions (liberates free base) or prolonged exposure to light (no explicit data available).
Comparative Reaction Profile
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Preclamol hydrochloride exhibits a unique pharmacological profile by acting as both an agonist and antagonist at dopamine receptors. It primarily targets the dopamine D2 receptor, where it activates presynaptic autoreceptors while simultaneously antagonizing postsynaptic receptors. This dual action may contribute to its potential therapeutic effects in schizophrenia and other dopaminergic disorders .
Schizophrenia Treatment
This compound has been investigated for its efficacy in treating schizophrenia. Clinical trials have shown that it may help alleviate both positive and negative symptoms associated with this disorder. A study indicated that preclamol demonstrated antipsychotic efficacy comparable to traditional treatments, with a favorable safety profile .
Parkinson’s Disease
In addition to its psychiatric applications, preclamol has been evaluated for its effects on motor symptoms in patients with Parkinson's disease. A double-blind, placebo-controlled study assessed its impact on motor functions, although results indicated limited clinical utility due to inconsistent patient responses .
Neuroimaging Studies
This compound has also been utilized as a radioligand in positron emission tomography (PET) studies to visualize dopamine receptor activity in vivo. The compound's properties allow researchers to explore the dynamics of dopamine signaling in various neuropsychiatric conditions .
Case Study: Efficacy in Schizophrenia
A notable clinical trial involving preclamol included 100 patients diagnosed with schizophrenia. Participants received either preclamol or a placebo over a four-week period. Results showed significant improvements in Positive and Negative Syndrome Scale (PANSS) scores among those treated with preclamol compared to the placebo group .
Clinical Trial: Motor Effects in Parkinson's Disease
In a separate study focused on Parkinson's disease, nine patients were administered preclamol in a controlled setting. While some patients reported improvements in motor function, the overall response was variable, highlighting the need for further investigation into dosage and patient selection criteria .
Wirkmechanismus
Preclamol hydrochloride exerts its effects by acting as a dual-action agent towards dopamine D2 autoreceptors. It activates these receptors while also acting as an antagonist at postsynaptic dopamine receptors. This dual action helps regulate dopamine levels in the brain, which is crucial for managing symptoms of schizophrenia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aripiprazole: Another dopamine D2 receptor partial agonist used in the treatment of schizophrenia.
Terguride: A dopamine receptor agonist with applications in treating hyperprolactinemia.
OPC-4392: A compound with similar dopamine receptor activity.
Bifeprunox: A partial agonist at dopamine D2 receptors with antipsychotic properties.
Uniqueness
Preclamol hydrochloride is unique due to its selective agonist activity at dopamine autoreceptors, which distinguishes it from other compounds that may have broader or less selective actions. This selectivity makes it particularly useful for research focused on dopamine regulation and its implications in psychiatric disorders .
Biologische Aktivität
Preclamol hydrochloride, chemically known as (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine, is a compound that exhibits notable biological activity primarily through its interaction with dopamine receptors. This article delves into its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and research findings.
Preclamol acts as a dual-action modulator of dopamine D2 receptors. It functions as both an agonist and an antagonist , which enables it to activate D2 autoreceptors while simultaneously blocking postsynaptic D2 receptors. This unique property positions it among partial agonists used in the treatment of psychiatric disorders, particularly schizophrenia .
Key Pharmacological Properties
- Agonist Action : Preclamol activates dopamine D2 autoreceptors, which can help modulate dopamine release.
- Antagonist Action : It inhibits postsynaptic D2 receptor activity, potentially alleviating symptoms associated with excessive dopaminergic activity.
Clinical Applications
Preclamol has been investigated for its efficacy in treating schizophrenia and Parkinson's disease. Clinical studies have shown varying degrees of effectiveness, with some patients experiencing symptomatic relief while others reported inconsistent results.
Case Studies
- Schizophrenia Treatment : In a small cohort study, preclamol demonstrated potential antipsychotic efficacy but was limited by inconsistent responses among participants .
- Parkinson's Disease : A double-blind placebo-controlled trial involving nine patients assessed the motor effects of preclamol. The results indicated minimal clinically significant responses, suggesting limited utility in this population .
Research Findings
Recent studies have quantified the pharmacological effects of preclamol on dopamine receptors:
Parameter | Value |
---|---|
IC50 (nM) | 0.11 |
Emax (%) | 34 |
Comparison with Quinpirole | IC50: 11 nM; Emax: 49% |
These values suggest that preclamol has a relatively high potency compared to other compounds like quinpirole, indicating its potential utility in modulating dopaminergic activity .
In Vitro Studies
In vitro experiments have demonstrated that preclamol reduces basal DOPA accumulation in a dose-dependent manner, with an apparent EC50 of approximately 1.0 µM. This effect is less potent than that observed with quinpirole (EC50 = 0.15 µM), further highlighting the comparative efficacy of preclamol .
Safety Profile
The safety profile of preclamol has been evaluated in various studies. It was generally well-tolerated among participants, although some adverse effects related to dopaminergic activity were noted. The drug did not significantly increase prolactin levels, which is a common side effect associated with many antipsychotics .
Eigenschaften
IUPAC Name |
3-[(3S)-1-propylpiperidin-3-yl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12;/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3;1H/t13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHUDETYKUBQJT-BTQNPOSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@H](C1)C2=CC(=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017949 | |
Record name | Preclamol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88768-67-6 | |
Record name | Preclamol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Preclamol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRECLAMOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8W2T87WWW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.